5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide
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Overview
Description
5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This specific compound is characterized by the presence of a hydroxyl group on the pentan-2-yl side chain and a carbohydrazide group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of α-hydroxy ketones with nitriles under acidic or basic conditions.
Introduction of the Hydroxypentan-2-yl Group: This can be achieved by the alkylation of the oxazole ring with a suitable alkyl halide, such as 2-bromopentane, in the presence of a base like potassium carbonate.
Formation of the Carbohydrazide Group: The carbohydrazide group can be introduced by reacting the oxazole derivative with hydrazine hydrate under reflux conditions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the pentan-2-yl side chain can undergo oxidation to form a ketone.
Reduction: The carbohydrazide group can be reduced to form the corresponding amine.
Substitution: The oxazole ring can undergo electrophilic substitution reactions, particularly at the 4-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Formation of 5-(2-Oxopentan-2-yl)-1,2-oxazole-3-carbohydrazide.
Reduction: Formation of 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-amine.
Substitution: Formation of 4-bromo-5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide.
Scientific Research Applications
Chemistry
5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide is used as a building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be used in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
The compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its carbohydrazide group is known to exhibit antimicrobial and anticancer properties, making it a subject of interest in the development of new drugs.
Industry
In the industrial sector, this compound is used in the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The carbohydrazide group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways and cellular processes, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Hydroxyethyl)-1,2-oxazole-3-carbohydrazide
- 5-(2-Hydroxypropyl)-1,2-oxazole-3-carbohydrazide
- 5-(2-Hydroxybutyl)-1,2-oxazole-3-carbohydrazide
Uniqueness
5-(2-Hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide is unique due to the presence of the pentan-2-yl side chain, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C9H15N3O3 |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
5-(2-hydroxypentan-2-yl)-1,2-oxazole-3-carbohydrazide |
InChI |
InChI=1S/C9H15N3O3/c1-3-4-9(2,14)7-5-6(12-15-7)8(13)11-10/h5,14H,3-4,10H2,1-2H3,(H,11,13) |
InChI Key |
UXBHBBHHHJFNAO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(C1=CC(=NO1)C(=O)NN)O |
Origin of Product |
United States |
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